molecular formula C16H12ClNO4 B12885976 N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide CAS No. 88258-52-0

N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide

Cat. No.: B12885976
CAS No.: 88258-52-0
M. Wt: 317.72 g/mol
InChI Key: YTGUVHFDLUHZQN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring substituted with a chlorophenyl group, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group, and finally, the addition of the hydroxy and methoxy groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    N-(3-Chlorophenethyl)-4-nitrobenzamide: This compound has a similar chlorophenyl group but differs in the presence of a nitro group and an ethyl linkage.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound features multiple chlorine substitutions on the benzene ring.

    2-Chloro-N-(3-chlorophenyl)nicotinamide: This compound includes a nicotinamide moiety with chlorophenyl substitution.

Uniqueness: N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties

Properties

CAS No.

88258-52-0

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide

InChI

InChI=1S/C16H12ClNO4/c1-21-15-11-5-6-22-13(11)8-12(19)14(15)16(20)18-10-4-2-3-9(17)7-10/h2-8,19H,1H3,(H,18,20)

InChI Key

YTGUVHFDLUHZQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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